![molecular formula C28H35NO4 B13436019 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corallocin B is a bioactive compound isolated from the fruiting bodies of the basidiomycete mushroom Hericium coralloides. It belongs to the class of isoindolinone derivatives and has garnered significant attention due to its neurotrophic and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Corallocin B can be synthesized through a series of organic reactions involving high-performance liquid chromatography (HPLC) purification of ethyl acetate extracts derived from dried basidiomes of Hericium coralloides . The synthetic route typically involves the use of reagents such as phosphoryl chloride, dimethylformamide, and aluminum chloride under controlled conditions .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Corallocin B. The compound is primarily obtained through extraction and purification from natural sources, specifically the Hericium coralloides mushroom .
Chemical Reactions Analysis
Types of Reactions
Corallocin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving Corallocin B include phosphoryl chloride, dimethylformamide, and aluminum chloride. These reactions are typically carried out under controlled temperatures and atmospheric conditions to ensure the desired product yield .
Major Products Formed
The major products formed from the reactions involving Corallocin B include various isoindolinone derivatives, which exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Corallocin B exerts its effects by upregulating the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These factors play a crucial role in the growth, maintenance, and survival of neurons. Additionally, Corallocin B’s antiproliferative effects are attributed to its ability to inhibit cell proliferation in cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Corallocin B is part of a group of isoindolinone derivatives, including Corallocin A, Corallocin C, Corallocin D, and Corallocin E .
Uniqueness
What sets Corallocin B apart from its similar compounds is its distinct antiproliferative activity against cancer cell lines and its ability to upregulate brain-derived neurotrophic factor expression . While other corallocins also exhibit neurotrophic properties, Corallocin B’s unique combination of activities makes it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C28H35NO4 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C28H35NO4/c1-19(2)7-6-8-20(3)9-14-23-26(33-5)17-24-25(27(23)30)18-29(28(24)31)16-15-21-10-12-22(32-4)13-11-21/h7,9-13,17,30H,6,8,14-16,18H2,1-5H3/b20-9+ |
InChI Key |
NKURVOWZJHPSEP-AWQFTUOYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=C(C=C3)OC)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=C(C=C3)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
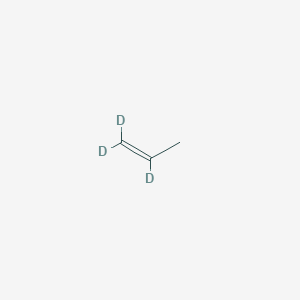
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
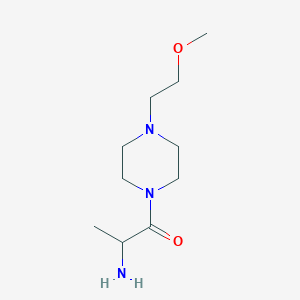
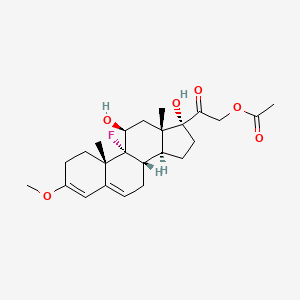
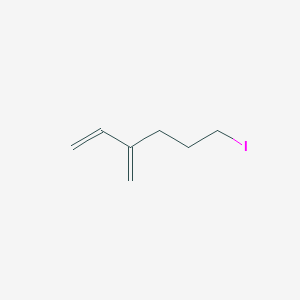

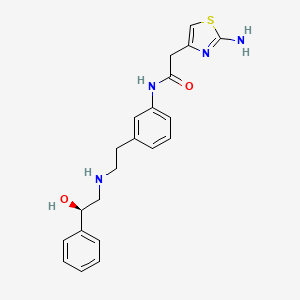
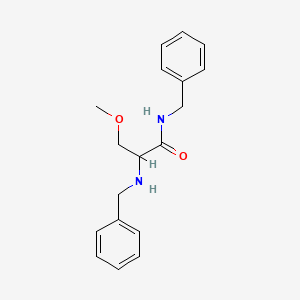
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)

